3-Methyl-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-3,4-dihydroquinazolin-4-one
Description
3-Methyl-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-3,4-dihydroquinazolin-4-one is a complex organic compound characterized by its distinctive structural features
Properties
IUPAC Name |
3-methyl-2-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-15-6-5-11-22-19(15)27-14-16-9-12-25(13-10-16)21-23-18-8-4-3-7-17(18)20(26)24(21)2/h3-8,11,16H,9-10,12-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJPUMUFSIFAHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NC4=CC=CC=C4C(=O)N3C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: Preparation of 3-methylpyridin-2-ylmethyl alcohol
Reactants: : 3-methylpyridine, formaldehyde
Reaction Conditions: : Catalytic hydrogenation using a palladium catalyst under high pressure and temperature.
Step 2: Formation of 4-(hydroxymethyl)piperidine
Reactants: : Piperidine, paraformaldehyde
Reaction Conditions: : Reflux in methanol with acidic conditions to promote condensation.
Step 3: Synthesis of intermediate
Reactants: : 4-(hydroxymethyl)piperidine, 3-methylpyridin-2-ylmethyl alcohol
Reaction Conditions: : Reflux in toluene in the presence of a strong base like sodium hydride to facilitate nucleophilic substitution, forming the ether linkage.
Step 4: Cyclization to form 3,4-dihydroquinazolin-4-one
Reactants: : The intermediate compound from Step 3, o-aminobenzoic acid derivatives
Reaction Conditions: : Heated in a solvent like acetic acid under reflux to induce cyclization, forming the quinazolinone structure.
Industrial Production Methods
Industrial production might involve optimization of the above reactions for larger scales, including continuous flow synthesis methods to ensure consistent quality and yield. Catalysts and solvents would be chosen to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Oxidative transformations can modify the methyl and methylene groups.
Reagents and Conditions: : Potassium permanganate in acidic conditions.
Products: : Potential formation of aldehydes or carboxylic acids.
Reduction: : Reduction of the quinazolinone core or piperidine moiety.
Reagents and Conditions: : Lithium aluminum hydride under anhydrous conditions.
Products: : Formation of partially or fully reduced derivatives.
Substitution: : Nucleophilic substitution at the pyridinyl or piperidinyl rings.
Reagents and Conditions: : Alkyl halides under basic conditions.
Products: : Various substituted analogs depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysts: : Potential use as ligands in coordination chemistry due to its structural complexity and functional groups.
Organic Synthesis: : Intermediate in the synthesis of more complex molecules, leveraging its reactive sites.
Biology
Drug Development: : Investigated for its pharmacological properties, including potential as a neurotransmitter modulator or enzyme inhibitor.
Bioassays: : Used as a probe in biological assays to study receptor-ligand interactions.
Medicine
Therapeutics: : Potential candidate for the development of new therapeutic agents targeting specific biological pathways.
Diagnostic: : Utilized in diagnostic applications, given its ability to bind to specific proteins or enzymes.
Industry
Materials Science: : Exploration in the development of new materials, such as polymers with unique properties.
Agriculture: : Investigation of its use in agrochemicals for plant protection or growth regulation.
Mechanism of Action
The mechanism of action of this compound depends on its specific application:
Molecular Targets: : Binds to specific proteins, receptors, or enzymes, altering their activity.
Pathways Involved: : Influences biochemical pathways, such as neurotransmitter release or enzyme catalysis, leading to desired biological effects.
Comparison with Similar Compounds
Conclusion
3-Methyl-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-3,4-dihydroquinazolin-4-one stands out as a multifaceted compound with a plethora of applications in chemistry, biology, medicine, and industry. Its unique structural features and reactivity make it a valuable subject for scientific research and industrial application.
Biological Activity
3-Methyl-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-3,4-dihydroquinazolin-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies focusing on its pharmacological properties. Key areas of interest include:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, impacting both Gram-positive and Gram-negative bacteria.
- Antiviral Effects : Research indicates potential antiviral activity against specific viruses, suggesting a role in antiviral therapies.
- Cytotoxicity : Evaluations have shown that the compound may possess cytotoxic effects on certain cancer cell lines, indicating potential as an anticancer agent.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest the following:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that are crucial for microbial growth and viral replication.
- Cell Cycle Disruption : Evidence suggests that it may interfere with the cell cycle in cancer cells, leading to apoptosis.
Antimicrobial Activity
A study conducted by Umesha et al. (2009) demonstrated that derivatives of similar structures possess notable antimicrobial properties. The study highlighted that modifications in the piperidine ring could enhance activity against various pathogens .
Antiviral Properties
Research published in 2023 explored the antiviral efficacy of similar quinazoline derivatives against measles virus replication. The findings indicated that compounds with structural similarities to this compound showed promising results in inhibiting viral replication .
Cytotoxicity Studies
In vitro studies have shown that this compound exhibits cytotoxic effects on human cancer cell lines. For instance, a recent study evaluated its impact on breast cancer cells and found significant inhibition of cell proliferation . The IC50 values were reported to be promising compared to standard chemotherapeutic agents.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Significant inhibition of bacteria | Umesha et al., 2009 |
| Antiviral | Inhibition of measles virus | Science.gov, 2023 |
| Cytotoxicity | Inhibition of cancer cell growth | PubChem, 2023 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
